Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate: is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of a sulfanyl group and a tert-butyl ester makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-sulfanyl-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps One common method starts with the preparation of the azaspiro[3The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the spirocyclic structure.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (MeI) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders .
Industry: In the industrial sector, tert-butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. Additionally, the spirocyclic structure can interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the sulfanyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The sulfanyl group can participate in redox reactions and form covalent bonds with biological targets, which is not possible with the oxo, hydroxy, or amino derivatives.
Properties
CAS No. |
2803862-38-4 |
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Molecular Formula |
C11H19NO2S |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
tert-butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-11(7-12)4-8(15)5-11/h8,15H,4-7H2,1-3H3 |
InChI Key |
TVIWWZXARUJJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)S |
Origin of Product |
United States |
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